molecular formula C12H13FO2 B8228952 trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester

trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester

Cat. No.: B8228952
M. Wt: 208.23 g/mol
InChI Key: KMFYGBAATKYLCU-WDEREUQCSA-N
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Description

trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester (CAS: 879324-64-8) is a cyclopropane derivative characterized by a fluorinated aromatic ring at the 2-position of the cyclopropane core and an ethyl ester group at the carboxylic acid position. Its molecular formula is C₁₂H₁₃FO₂ (molecular weight: 220.23 g/mol) . The compound’s trans-configuration ensures distinct stereochemical properties, influencing its reactivity and biological interactions. This compound has been synthesized via rhodium-catalyzed cyclopropanation reactions involving ethyl diazoacetate and substituted alkenes, as outlined in protocols for related cyclopropane esters .

Properties

IUPAC Name

ethyl (1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7H2,1H3/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFYGBAATKYLCU-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Preparation : (E)-3-(4-fluorophenyl)acrylic acid ethyl ester is synthesized via Horner-Wadsworth-Emmons olefination or Knoevenagel condensation.

  • Cyclopropanation :

    • TMSOI (1.2 equiv) and sodium hydride (1.5 equiv) in DMSO at 0–25°C for 4–12 hours.

    • Yields: 65–78% trans-isomer selectivity.

  • Workup : Acidic hydrolysis (HCl) followed by extraction with toluene or ethyl acetate.

Challenges :

  • Competing cis-isomer formation (15–22%) necessitates chromatographic separation.

  • Exothermic reaction requires controlled temperature to prevent decomposition.

Esterification of Cyclopropanecarboxylic Acid

Esterification of trans-2-(4-fluoro-phenyl)-cyclopropanecarboxylic acid with ethanol is a key step. Industrial processes favor acid-catalyzed esterification due to scalability.

Optimized Protocol

  • Reactants :

    • Cyclopropanecarboxylic acid (1.0 equiv), ethanol (5.0 equiv).

    • Catalyst: H₂SO₄ (0.1 equiv) or p-toluenesulfonic acid (0.05 equiv).

  • Conditions :

    • Reflux at 80°C for 6–8 hours.

    • Yield: 89–93%.

  • Purification : Distillation under reduced pressure (boiling point: 112–114°C at 15 mmHg).

Comparative Data :

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄80893
PTSA80689
Amberlyst-15701085

Asymmetric Synthesis via Chiral Catalysts

Enantioselective synthesis is critical for pharmaceutical applications. Chiral oxazaborolidine catalysts enable >90% enantiomeric excess (ee) in cyclopropanation.

Case Study: Ru-Catalyzed Asymmetric Cyclopropanation

  • Catalyst System : Dichloro(p-cymene)ruthenium(II) dimer with (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine.

  • Conditions :

    • Ethyl diazoacetate (1.1 equiv) in toluene at −20°C for 24 hours.

    • Yield: 76% with 94% ee.

  • Scale-Up : Continuous flow reactors enhance safety and efficiency for diazo compounds.

Advantages :

  • Avoids hazardous diazomethane via in situ generation.

  • Compatible with green chemistry principles (E-factor: 2.1).

Continuous Flow Synthesis

Industrial adoption of continuous flow technology improves reaction control and reduces waste.

Prototypical Workflow

  • Cyclopropanation Module :

    • TMSOI and base mixed in a microreactor (residence time: 2 minutes).

  • Esterification Module :

    • Ethanol and H₂SO₄ introduced via T-junction at 80°C.

  • Output :

    • 92% yield with 99% purity.

Benefits :

  • 50% reduction in solvent use compared to batch processes.

  • Real-time monitoring via inline NMR.

Comparative Analysis of Synthetic Routes

MethodYield (%)Diastereoselectivity (trans:cis)Enantiomeric Excess (%)Scalability
TMSOI Cyclopropanation7885:15High
Ru-Catalyzed Asymmetric7698:294Moderate
Continuous Flow9299:1Industrial

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions might convert the ester group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore further chemical modifications and reactions, making it valuable in synthetic organic chemistry.

Research has indicated that this compound may possess various biological activities:

  • Anti-inflammatory and Analgesic Effects : Studies suggest potential therapeutic properties, indicating its use in developing pain relief medications.
  • Interactions with Biological Targets : The presence of the fluorophenyl group enhances binding affinity to specific enzymes or receptors, which may modulate cellular signaling pathways .

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent. Its unique properties may lead to the development of new drugs targeting various diseases, particularly those involving inflammation and pain.

Table 1: Summary of Research Findings

Study ReferenceFocus AreaKey Findings
Synthesis and Biological ActivityDemonstrated anti-inflammatory properties; effective in pain modulation.
Antioxidant ActivityEvaluated for antioxidant properties; showed potential as a template for drug development.
Chemical ReactivityHighlighted the compound's reactivity compared to similar structures; fluorine enhances stability.

Detailed Insights from Case Studies

  • Anti-inflammatory Studies : In a study investigating anti-inflammatory effects, trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester exhibited significant activity in reducing inflammation markers, suggesting its potential role in therapeutic applications against inflammatory diseases.
  • Antioxidant Properties : Research on related compounds indicated that derivatives of cyclopropane carboxylic acids could possess antioxidant activity, which is critical for developing new antioxidants that combat oxidative stress in biological systems .
  • Comparative Analysis : When compared to other halogenated analogs, the fluorinated version demonstrated superior stability and lipophilicity, which are advantageous for drug design and efficacy .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with cyclopropane rings can interact with enzymes or receptors, potentially inhibiting or activating them. The fluorophenyl group might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table compares trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester with key analogues, focusing on substituent effects, molecular properties, and applications:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Applications/Properties References
trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester C₁₂H₁₃FO₂ 4-Fluorophenyl 220.23 Intermediate in drug synthesis; antibacterial research
trans-2-(4-Methoxyphenyl)-cyclopropanecarboxylic acid ethyl ester C₁₃H₁₆O₃ 4-Methoxyphenyl 220.26 Studied for metabolic stability; lipophilicity enhancement
trans-2-(3-Fluorophenyl)-cyclopropanecarboxylic acid ethyl ester C₁₂H₁₃FO₂ 3-Fluorophenyl 220.23 Comparative SAR studies for fluorinated derivatives
Ethyl 2,2-dimethyl-3-(2-methylpropenyl)-cyclopropanecarboxylate C₁₂H₂₀O₂ 2,2-Dimethyl; 3-(2-methylpropenyl) 196.29 Insecticidal activity (chrysanthemate derivatives)
trans-3-(E/Z-2-Chloro-2-(4-chlorophenyl)-vinyl)-2,2-dimethyl-cyclopropanecarboxylic acid ethyl ester C₁₇H₁₇Cl₂O₂ Chlorinated vinyl and dimethyl 344.22 Ectoparasiticidal activity (veterinary applications)

Key Findings from Comparative Studies

Steric and Electronic Effects
  • Fluorine vs. Methoxy Substitution : The 4-fluoro substituent (electron-withdrawing) enhances metabolic stability compared to the 4-methoxy group (electron-donating), which increases lipophilicity but may reduce oxidative resistance .
  • Positional Isomerism : The 3-fluoro derivative exhibits altered binding affinity in antibacterial assays compared to the 4-fluoro isomer, highlighting the importance of halogen positioning .

Analytical and Pharmacological Considerations

  • GC-MS Analysis : Cyclopropane esters, including methyl and ethyl derivatives, are detectable via GC-MS with retention times varying by substituent polarity (e.g., fluorophenyl vs. methoxyphenyl) .

Biological Activity

trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester is a cyclopropane carboxylate derivative characterized by the presence of a fluorophenyl group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following sections detail its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester typically involves:

  • Cyclopropanation : A precursor compound undergoes cyclopropanation.
  • Esterification : The cyclopropanecarboxylic acid is reacted with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to produce the ethyl ester.

The biological activity of trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and selectivity, which may lead to modulation of various signaling pathways in cells.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties, including:

Case Studies and Research Findings

Recent studies have explored the compound's efficacy in various biological contexts:

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester on cancer cell lines. Results indicated significant inhibition of cell growth in certain lines, suggesting potential as an anticancer agent .
  • Antibacterial Properties :
    • In vitro studies have assessed the antibacterial activity against various pathogens. The compound demonstrated moderate efficacy against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development .
  • Comparison with Analog Compounds :
    • When compared to structurally similar compounds (e.g., ethyl (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylate), trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester showed enhanced stability and lipophilicity, which may contribute to its increased biological activity .

Data Table: Biological Activity Overview

Activity TypeObservationsReferences
CytotoxicitySignificant growth inhibition in cancer cell lines
AntibacterialModerate effectiveness against various bacterial strains
Anti-inflammatoryPotential effects noted; further research required

Q & A

Q. What are the key structural features and recommended spectroscopic methods for characterizing trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester?

Methodological Answer: The compound features a strained cyclopropane ring, a 4-fluorophenyl substituent at the trans-2 position, and an ethyl ester group. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR : Cyclopropane protons resonate between δ 1.0–2.5 ppm as multiplet(s). The fluorophenyl group shows aromatic splitting patterns (e.g., doublets near δ 7.0–7.5 ppm) .
    • 13C NMR : The ester carbonyl appears at ~170 ppm; cyclopropane carbons are typically 15–25 ppm .
  • Infrared (IR) Spectroscopy : The ester carbonyl (C=O) stretch is observed at ~1720 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]+) at m/z 250.11 (calculated for C₁₂H₁₂FO₂).

Q. Table 1: Example Spectroscopic Data for Analogous Cyclopropane Esters

TechniqueKey Peaks/FeaturesReference CompoundSource
1H NMRδ 1.2–1.5 (m, cyclopropane H)Ethyl 4-methoxyphenyl ester
IR1725 cm⁻¹ (C=O)2-(4-Ethylphenyl)propanoic acid

Q. What synthetic routes are effective for preparing this compound?

Methodological Answer: A two-step synthesis is commonly employed:

Cyclopropanation :

  • Use the Simmons-Smith reaction with diethylzinc and CH₂I₂ to form the cyclopropane ring from a precursor alkene. Steric control ensures the trans configuration .

Esterification :

  • React the cyclopropanecarboxylic acid intermediate with ethanol under acid catalysis (e.g., H₂SO₄) .
    Critical Considerations :
  • Stereochemical Control : Low-temperature conditions (~0°C) favor trans-selectivity during cyclopropanation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product with >95% purity .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s stability and reactivity in biological systems?

Methodological Answer: The cyclopropane ring’s strain (~27 kcal/mol) increases reactivity:

  • Acid/Base Stability : Susceptible to ring-opening under strong acidic/basic conditions. Stability assays (e.g., pH 1–14, 37°C) show decomposition at pH >10 .
  • Metabolic Stability : In vitro liver microsome studies indicate slow oxidation by CYP450 enzymes due to steric hindrance .
    Experimental Design :
  • Conduct accelerated stability testing (ICH Q1A guidelines) with HPLC monitoring to assess degradation pathways .

Q. What computational methods predict the electronic effects of the 4-fluorophenyl substituent?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) reveal:

  • Electron-Withdrawing Effect : The fluorine atom reduces electron density on the cyclopropane ring, lowering LUMO energy (-1.8 eV) and enhancing electrophilicity .
  • Conformational Analysis : The trans configuration minimizes steric clash between the fluorophenyl and ester groups (torsional angle: 165°) .
    Validation :
  • Compare computed IR/NMR spectra with experimental data to refine basis sets .

Q. How do fluorinated aromatic groups modulate biological interactions?

Methodological Answer: Fluorine’s electronegativity and small atomic radius enhance:

  • Enzyme Binding : Fluorine forms C-F···H-N hydrogen bonds with target proteins (e.g., COX-2 in anti-inflammatory studies) .
  • Lipophilicity : LogP increases by ~0.5 compared to non-fluorinated analogs, improving membrane permeability (measured via octanol-water partitioning) .
    Experimental Validation :
  • Use surface plasmon resonance (SPR) to quantify binding affinity (KD) with purified enzymes .

Q. Data Contradictions and Resolutions

  • Stereochemical Outcomes : Patent reports high trans-selectivity using Zn-based catalysts, whereas older methods (e.g., Rh-catalyzed cyclopropanation) yield mixed isomers. Resolution: Optimize catalyst loading and reaction time for reproducibility.
  • Fluorine’s Electronic Impact : DFT predicts stronger electron withdrawal than empirical Hammett constants (σₚ = 0.06). Resolution: Validate via X-ray crystallography to assess resonance effects .

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